molecular formula C10H8N4 B033363 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile CAS No. 112809-27-5

4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile

Cat. No. B033363
CAS RN: 112809-27-5
M. Wt: 184.2 g/mol
InChI Key: BCSZNBYWPPFADT-UHFFFAOYSA-N
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Description

“4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile” is a chemical compound that has been mentioned in the context of being a potential imaging agent for aromatase . It has also been associated with Letrozole, an impurity .


Physical And Chemical Properties Analysis

The compound has a density of 1.19g/cm3, a boiling point of 412.1ºC at 760mmHg, and a flash point of 203ºC . The melting point was not available .

Scientific Research Applications

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Antimicrobial Agent

1,2,4-Triazole derivatives, including this compound, have been found to exhibit significant antibacterial activity . They can be used in the development of new potent and safe antimicrobial agents to deal with the escalating problems of microbial resistance .

Anticancer Agent

Research has indicated that 1,2,4-triazole benzoic acid hybrids, which could potentially include this compound, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Antifungal Agent

1,2,4-Triazoles are a major class of azole-based drugs with antifungal properties . This compound, being a 1,2,4-triazole derivative, could potentially be used in the treatment of local and systemic fungal infections.

Anti-Inflammatory Agent

1,2,4-Triazole derivatives have been associated with anti-inflammatory activity . This suggests that this compound could potentially be used in the treatment of conditions involving inflammation.

Analgesic Agent

1,2,4-Triazole derivatives have also been associated with analgesic (pain-relieving) activity . This suggests that this compound could potentially be used in the treatment of pain.

Antioxidant

1,2,4-Triazole derivatives have been associated with antioxidant activity . This suggests that this compound could potentially be used in the prevention of oxidative stress-related diseases.

Antiviral Agent

Benzimidazole-triazole hybrids, which could potentially include this compound, show potential as antiviral agents . This suggests that this compound could potentially be used in the treatment of viral infections.

Future Directions

Research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for the development of “4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile” and related compounds.

properties

IUPAC Name

4-(1,2,4-triazol-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSZNBYWPPFADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567202
Record name 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile

CAS RN

112809-27-5
Record name 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the process described in '672, the reaction of refluxing 4-bromomethyl benzonitrile with 1,2,4-triazole in the presence of potassium carbonate and potassium iodide in acetone solvent (according to example 24) gives 4-[1-(1,2,4-triazolyl)methyl]benzonitrile of the formula II in an amount of 87 wt %, and 4-[4-(1,2,4-triazol-4-yl)methyl]benzonitrile of the formula III in an amount of 11 wt %, along with 2% of other impurities. The reaction of 4-bromomethyl benzonitrile with 1,2,4-triazole in a mixture of chloroform and acetonitrile (example 9) gives 4-[1-(1,2,4-triazolyl)methyl]benzonitrile of the formula II in an amount of 30 wt %, and 4-[(1,2,4-triazol-4-yl)methyl]benzonitrile of the formula III in an amount of 40 wt %, along with 20 wt % other impurities. The ratios of intended product to impurity for the prior art processes have been determined by experiment.
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